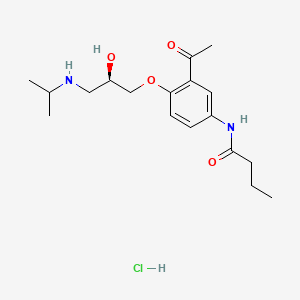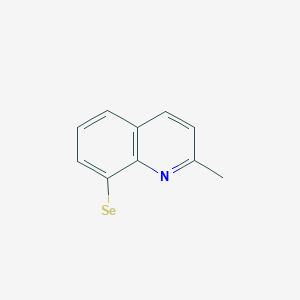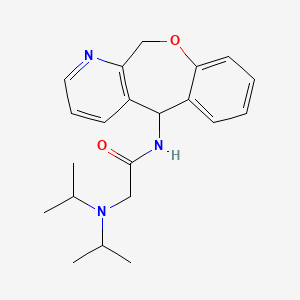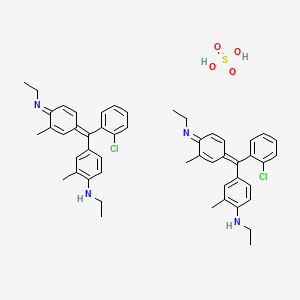
Acebutolol hydrochloride, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acebutolol hydrochloride, ®- is a selective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the management of hypertension and arrhythmias. This compound is known for its cardioselective properties, meaning it predominantly affects the heart rather than other parts of the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acebutolol hydrochloride involves several steps. The key starting material is 3-acetyl-4-hydroxyphenylbutanamide. This compound undergoes a series of reactions, including alkylation, reduction, and acylation, to form the final product. The reaction conditions typically involve the use of solvents like methanol and reagents such as sodium borohydride for reduction .
Industrial Production Methods
In industrial settings, the production of Acebutolol hydrochloride is scaled up using similar synthetic routes but optimized for large-scale manufacturing. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield. The final product is purified using crystallization techniques and is often formulated into tablets or capsules for medical use .
化学反応の分析
Types of Reactions
Acebutolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis process to convert intermediate compounds to the desired product.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium borohydride: Used for reduction reactions.
Hydrochloric acid: Used to form the hydrochloride salt.
Methanol: Commonly used as a solvent.
Major Products Formed
The major products formed from these reactions include various intermediates that are eventually converted to Acebutolol hydrochloride. The final product is a white crystalline powder with high purity .
科学的研究の応用
Acebutolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Researchers use it to study the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in managing hypertension, arrhythmias, and other cardiovascular conditions.
Industry: The compound is used in the formulation of various pharmaceutical products
作用機序
Acebutolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action inhibits the binding of catecholamines (such as epinephrine), leading to a decrease in heart rate and blood pressure. The compound also has mild intrinsic sympathomimetic activity, which means it can slightly stimulate beta receptors while blocking them .
類似化合物との比較
Similar Compounds
Atenolol: Another selective beta-1 blocker used for similar indications.
Metoprolol: A beta-1 selective blocker with a similar mechanism of action.
Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.
Uniqueness
Acebutolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which is not present in many other beta-blockers. This property allows it to provide a mild stimulation of beta receptors, which can be beneficial in certain clinical scenarios .
特性
| 96450-13-4 | |
分子式 |
C18H29ClN2O4 |
分子量 |
372.9 g/mol |
IUPAC名 |
N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3;/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23);1H/t15-;/m1./s1 |
InChIキー |
KTUFKADDDORSSI-XFULWGLBSA-N |
異性体SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C.Cl |
正規SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl (1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B12781053.png)


